

An In-depth Technical Guide to the Applications of AP1867 Derivatives

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Compound of Interest		
Compound Name:	AP1867-3-(aminoethoxy)	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications, experimental protocols, and underlying principles of AP1867 derivatives. These synthetic molecules are pivotal in the fields of chemical biology and drug discovery, primarily enabling the chemically induced dimerization (CID) and targeted protein degradation (TPD) of specific proteins. The high affinity and specificity of AP1867 for the engineered FKBP12(F36V) mutant protein form the basis of these powerful technologies, allowing for precise temporal control over protein function and abundance.

Core Concepts: Chemically Induced Dimerization and Targeted Protein Degradation

AP1867 is a synthetic ligand designed to bind with high selectivity to a mutant form of the human FKBP12 protein, where a phenylalanine at position 36 is replaced by a valine (FKBP12(F36V)).[1] This "bump-and-hole" engineering strategy ensures that AP1867 and its derivatives do not significantly interact with the wild-type FKBP12 protein, thus minimizing off-target effects.

Chemically Induced Dimerization (CID): This technique utilizes a bifunctional molecule, often a homodimer of an AP1867 derivative, to bring two FKBP12(F36V)-tagged proteins into close proximity. This induced dimerization can be used to activate signaling pathways, trigger protein translocation, or reconstitute split-protein sensors.



Targeted Protein Degradation (TPD) and the dTAG System: AP1867 derivatives are central to the degradation tag (dTAG) system, a powerful method for achieving rapid and selective protein knockdown.[1][2] In this system, a protein of interest (POI) is tagged with the FKBP12(F36V) domain. A heterobifunctional molecule, known as a dTAG degrader, is then introduced. This molecule consists of an AP1867 derivative linked to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][3] The dTAG molecule simultaneously binds to the FKBP12(F36V)-tagged POI and the E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]

Quantitative Data of AP1867 and its Derivatives

The efficacy of AP1867-based systems is underpinned by the specific and high-affinity binding to the FKBP12(F36V) mutant. The following tables summarize key quantitative data for AP1867 and its widely used dTAG derivatives.



Compound	Target	Binding Affinity (IC50/Kd)	E3 Ligase Recruited	Reference
AP1867	FKBP12(F36V)	IC50 = 1.8 nM	N/A	[5]
FKBP12 (wild-type)	Kd = 67 nM	N/A	[6]	
dTAG-13	FKBP12(F36V)	IC50 = 146.80 nM (AlphaScreen)	Cereblon (CRBN)	[7]
FKBP12 (wild-type)	IC50 > 25,000 nM (AlphaScreen)	Cereblon (CRBN)	[7]	
CRBN	IC50 = 64.19 nM (AlphaScreen)	N/A	[7]	
dTAG-7	FKBP12(F36V)	Not explicitly found	Cereblon (CRBN)	[1][8]
dTAGV-1	FKBP12(F36V)	Not explicitly found	von Hippel- Lindau (VHL)	[3]



dTAG Derivativ e	Target Protein	Cell Line	DC50 (Degradat ion)	Dmax (Degradat ion)	Time to Dmax	Referenc e
dTAG-13	FKBP12(F 36V)-Nluc	293FT	~10-100 nM	>90%	4-24 hours	[1]
FKBP12(F 36V)-BRD4	293T	~100 nM	>90%	4 hours	[1]	
FKBP12(F 36V)- KRAS(G12 V)	NIH/3T3	~100 nM	>90%	4-8 hours	[1][9]	
dTAG-7	FKBP12(F 36V)-Nluc	293FT	~10-100 nM	>90%	4 hours	[1]
dTAGV-1	LACZ- FKBP12(F 36V)	PATU-8902	~500 nM	>90%	4 hours	[3]
FKBP12(F 36V)- KRAS(G12 V)	PATU-8902	Not explicitly found	>90%	Not explicitly found	[3]	

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of AP1867-based technologies. Below are protocols for key experiments.

Protocol 1: dTAG-Mediated Protein Degradation and Western Blot Analysis

This protocol outlines the steps for treating cells with a dTAG degrader and subsequently analyzing the degradation of the target protein by Western blot.

Materials:



- Cells expressing the FKBP12(F36V)-tagged protein of interest
- dTAG degrader (e.g., dTAG-13) and corresponding negative control
- Complete cell culture medium
- DMSO (for stock solutions)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the protein of interest or the FKBP12 tag
- Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

 Cell Seeding: Seed cells at an appropriate density in a multi-well plate to allow for optimal growth and treatment.



- dTAG Treatment: The following day, treat the cells with the desired concentrations of the dTAG degrader. A dose-response experiment is recommended (e.g., 0, 1, 10, 100, 500 nM).
 Also include a negative control degrader treatment. Incubate for the desired time period (e.g., 1, 2, 4, 8, 24 hours).
- Cell Lysis:
 - Wash the cells once with ice-cold PBS.
 - Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant to a new tube.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- Sample Preparation:
 - Normalize the protein concentration of all samples with lysis buffer.
 - Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 μg) and boil at 95-100°C for 5-10 minutes.
- SDS-PAGE and Western Blot:
 - Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Detection:
 - Add ECL substrate to the membrane and incubate for the recommended time.
 - Capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is designed to demonstrate the interaction between the FKBP12(F36V)-tagged protein, the dTAG degrader, and the E3 ligase.

Materials:

- Cells expressing the FKBP12(F36V)-tagged protein of interest
- dTAG degrader
- Co-IP lysis buffer (e.g., a non-denaturing buffer like Triton X-100 based buffer) with protease inhibitors
- Antibody against the FKBP12(F36V) tag or the protein of interest for immunoprecipitation
- Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) for detection



- Protein A/G magnetic beads
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., Laemmli sample buffer)

Procedure:

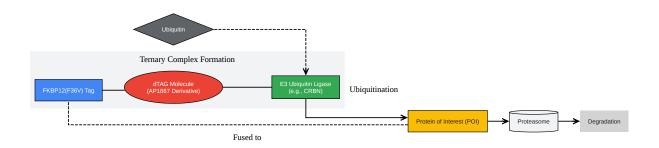
- Cell Treatment and Lysis: Treat cells with the dTAG degrader (e.g., 100 nM for 1-2 hours) and a vehicle control. Lyse the cells using a non-denaturing lysis buffer as described in Protocol 1.
- Pre-clearing Lysates:
 - Add protein A/G magnetic beads to the cell lysates and incubate for 1 hour at 4°C on a rotator.
 - Place the tubes on a magnetic rack and collect the supernatant. This step reduces nonspecific binding.
- Immunoprecipitation:
 - Add the immunoprecipitating antibody to the pre-cleared lysates and incubate for 2-4 hours or overnight at 4°C on a rotator.
 - Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads using a magnetic rack and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold wash buffer.
- Elution:
 - After the final wash, remove all supernatant.



- Add Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the protein complexes.
- Western Blot Analysis:
 - Pellet the beads and load the supernatant onto an SDS-PAGE gel.
 - Perform Western blotting as described in Protocol 1.
 - Probe the membrane with antibodies against the immunoprecipitated protein (as a positive control) and the E3 ligase to detect the co-immunoprecipitated protein.

Visualizations: Signaling Pathways and Experimental Workflows

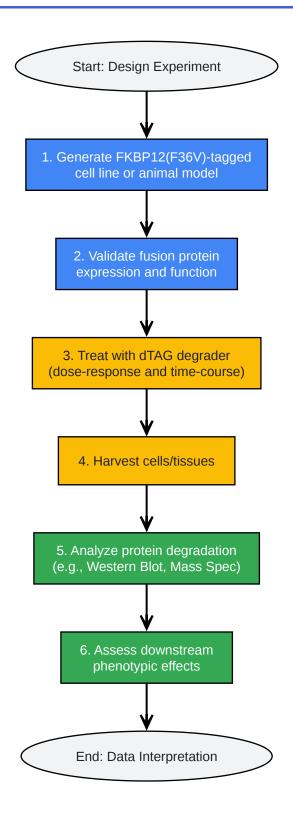
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to AP1867 derivatives.



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Caption: Mechanism of dTAG-mediated protein degradation.

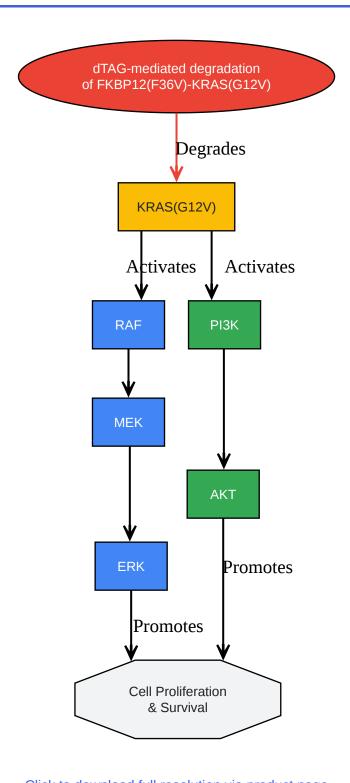




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Caption: General experimental workflow for a dTAG experiment.





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Caption: dTAG-mediated degradation of oncogenic KRAS(G12V) and its impact on downstream signaling.[10][11][12][13]



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